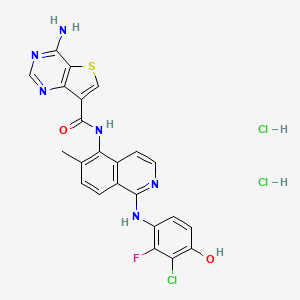

RAF mutant-IN-1

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H18Cl3FN6O2S |

|---|---|

Molecular Weight |

567.8 g/mol |

IUPAC Name |

4-amino-N-[1-(3-chloro-2-fluoro-4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;dihydrochloride |

InChI |

InChI=1S/C23H16ClFN6O2S.2ClH/c1-10-2-3-12-11(6-7-27-22(12)30-14-4-5-15(32)16(24)17(14)25)18(10)31-23(33)13-8-34-20-19(13)28-9-29-21(20)26;;/h2-9,32H,1H3,(H,27,30)(H,31,33)(H2,26,28,29);2*1H |

InChI Key |

LUOSZUYSWJVQGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=C(C=C3)O)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to RAF Mutant-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAF mutant-IN-1 is a potent kinase inhibitor targeting mutated forms of the RAF (Rapidly Accelerated Fibrosarcoma) protein, a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway, often driven by mutations in BRAF and CRAF genes, is a hallmark of numerous human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes. This document is intended to serve as a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

Core Mechanism of Action

This compound is a selective inhibitor of RAF kinases, demonstrating potent activity against both mutated and wild-type forms of the enzyme. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of RAF proteins. By occupying the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of MEK1 and MEK2, the immediate downstream targets of RAF. This blockade of the signaling cascade ultimately leads to the inhibition of ERK1/2 phosphorylation, thereby suppressing the downstream cellular processes that are aberrantly activated in many cancers, such as cell proliferation and survival.

The inhibitor shows a preference for certain mutant forms of RAF, as evidenced by its potent inhibitory concentrations against C-RAF with Y340D/Y341D mutations and the prevalent B-RAF V600E mutant. While it also inhibits wild-type B-RAF, the higher potency against mutant forms suggests a therapeutic window for targeting cancer cells harboring these specific genetic alterations.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) determined for key RAF variants.

| Target Kinase | IC50 (nM) |

| C-RAF (Y340D/Y341D) | 21 |

| B-RAF (V600E) | 30 |

| B-RAF (Wild-Type) | 392 |

| Data extracted from patent WO2019107987A1.[1] |

Signaling Pathway Inhibition

This compound effectively abrogates the signal transduction through the MAPK pathway. The inhibitory effect propagates downstream from RAF, leading to a measurable decrease in the phosphorylation of MEK and ERK.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against RAF kinases in a biochemical setting.

Objective: To quantify the in vitro inhibitory activity of this compound against specific RAF kinase variants.

Materials:

-

Recombinant human RAF kinases (e.g., C-RAF Y340D/Y341D, B-RAF V600E, B-RAF WT)

-

Recombinant inactive MEK1 and ERK2

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 2 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the RAF kinase, inactive MEK1, and inactive ERK2 to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the specific RAF kinase being tested.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Western Blot Assay for p-MEK and p-ERK Inhibition

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of downstream targets MEK and ERK in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation levels of MEK and ERK in a human cancer cell line harboring a RAF mutation.

Materials:

-

Human melanoma cell line A375 (ATCC® CRL-1619™), which harbors the B-RAF V600E mutation.

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-p-MEK1/2 (Ser217/221), rabbit anti-MEK1/2, rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Plate A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

-

Conclusion

This compound is a potent and selective inhibitor of RAF kinases that effectively targets mutated forms of the protein implicated in cancer. Its mechanism of action, centered on the inhibition of ATP binding and subsequent blockade of the MAPK signaling cascade, is supported by both biochemical and cellular data. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation and development of this and similar compounds as targeted cancer therapeutics. The visual diagrams included in this guide serve to clarify the complex biological pathways and experimental workflows, facilitating a deeper understanding of the core concepts.

References

An In-depth Technical Guide to the Profile and Classification of RAF mutant-IN-1

This technical guide provides a comprehensive overview of the RAF kinase inhibitor, RAF mutant-IN-1. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.

Inhibitor Profile of this compound

This compound is a potent inhibitor of RAF kinases.[1][2][3] Its inhibitory activity has been quantified against various RAF isoforms, including wild-type and mutant variants, which are frequently implicated in oncogenesis. The primary mechanism of action for many RAF inhibitors involves competition at the ATP-binding site of the kinase domain.

Quantitative Inhibitor Potency

The half-maximal inhibitory concentration (IC50) values for this compound have been determined against key RAF kinases. This data, extracted from patent WO2019107987A1, is summarized below for comparative analysis.[1][2][3]

| Target Kinase | IC50 (nM) |

| C-RAF (Y340D/Y341D) | 21 |

| B-RAF (V600E) | 30 |

| B-RAF (WT) | 392 |

Table 1: In vitro inhibitory activity of this compound against different RAF kinase variants. Data sourced from MedchemExpress and GlpBio, referencing patent WO2019107987A1.[1][2][3]

The data indicates that this compound is most potent against the mutant C-RAF and the oncogenic B-RAF V600E mutant, showing significantly higher potency compared to wild-type B-RAF.

Mechanism of Action and Signaling Pathway Context

RAF kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[4][5] This pathway is crucial for regulating fundamental cellular processes such as proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often through mutations in BRAF or upstream activators like Ras, is a common driver in many human cancers.[6][7]

Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), Ras-GTP recruits and activates RAF kinases at the cell membrane.[4][8] Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[4] Activated ERK translocates to the nucleus to regulate gene expression. This compound acts by inhibiting the kinase activity of RAF, thereby blocking this downstream signaling cascade.

Classification of RAF Inhibitors

RAF inhibitors are generally classified based on their binding mode and their effect on RAF conformation and dimerization. While the specific classification for this compound is not publicly detailed, the main classes are:

-

Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).

-

Type II Inhibitors: Bind to the inactive conformation (DFG-out).

-

Allosteric Inhibitors: Bind to a site distinct from the ATP pocket.

It is important to note that many ATP-competitive RAF inhibitors can paradoxically activate ERK signaling in cells with wild-type BRAF by promoting RAF dimerization and transactivation of a drug-free protomer.[9] This effect is a critical consideration in their therapeutic application.

Experimental Protocols

The characterization of RAF inhibitors like this compound relies on robust in vitro and cellular assays to determine their potency and selectivity.

In Vitro RAF Kinase Inhibition Assay

This assay measures the direct ability of an inhibitor to block the enzymatic activity of a purified RAF kinase. A common method is a coupled kinase assay.

Objective: To determine the IC50 value of this compound against a specific RAF isoform.

Principle: The assay measures the ability of RAF to phosphorylate its direct substrate, MEK. The level of MEK phosphorylation is then quantified.

General Protocol:

-

Immunoprecipitation (for cellularly derived RAF):

-

Lyse cells expressing the target RAF kinase.

-

Incubate cell lysate with an antibody specific to the RAF kinase (e.g., anti-RAF-1).

-

Capture the antibody-RAF complex using protein A/G beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated RAF kinase or add purified recombinant RAF kinase to a reaction buffer.

-

Add a known concentration of the substrate (e.g., kinase-dead MEK1) and ATP (often radiolabeled [γ-³²P]ATP).[10]

-

Add varying concentrations of this compound to different reaction wells.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for phosphorylation.[11]

-

-

Detection:

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Method A (Radiolabeling): Transfer proteins to a membrane and detect the incorporation of ³²P into MEK using autoradiography.[10]

-

Method B (Antibody-based): Perform a Western blot using a phospho-specific antibody that recognizes MEK only when it is phosphorylated by RAF at key sites (e.g., Ser217 and Ser221).[11]

-

-

Data Analysis:

-

Quantify the signal for each inhibitor concentration.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Assay for RAF Pathway Inhibition

Cellular assays are essential to confirm that the inhibitor is active in a biological context, capable of crossing the cell membrane and engaging its target.

Objective: To measure the potency of this compound in inhibiting the RAF/MEK/ERK pathway within intact cells.

Principle: This assay quantifies the phosphorylation of a downstream substrate, typically MEK or ERK, in cells treated with the inhibitor. A reduction in phospho-MEK or phospho-ERK levels indicates target engagement and pathway inhibition.[6]

General Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells known to have an activated RAF pathway (e.g., A375 melanoma cells with the B-RAF V600E mutation).[12]

-

Starve cells of growth factors, if necessary, to reduce basal pathway activity.

-

Treat cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours).

-

If required, stimulate the pathway with a growth factor (e.g., EGF) to ensure robust activation.

-

-

Cell Lysis:

-

Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

-

Protein Quantification and Analysis:

-

Determine the total protein concentration in each lysate to ensure equal loading.

-

Perform a Western blot analysis. Separate lysate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

-

-

Detection and Analysis:

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Capture the image and quantify the band intensities for p-ERK and t-ERK.

-

Normalize the p-ERK signal to the t-ERK signal for each treatment.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Raf-1 Mutant That Dissociates MEK/Extracellular Signal-Regulated Kinase Activation from Malignant Transformation and Differentiation but Not Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

The Discovery and Synthesis of a Potent BRAF V600E Inhibitor: A Technical Guide to Vemurafenib (PLX4032)

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant kinase. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction: The RAS/RAF/MEK/ERK Signaling Pathway and the Role of BRAF Mutations

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a common event in human cancers.[2] The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this cascade, acting as downstream effectors of RAS GTPases.[1]

Among the RAF isoforms, BRAF is frequently mutated in various cancers, with the V600E substitution being the most common mutation, occurring in approximately 50% of melanomas.[1] This mutation mimics phosphorylation of the activation loop, leading to constitutive activation of the BRAF kinase and downstream signaling, driving uncontrolled cell proliferation.[1][2] Consequently, the BRAF V600E mutant has emerged as a key therapeutic target.

Vemurafenib (formerly PLX4032) was developed as a potent and selective inhibitor of the BRAF V600E oncoprotein.[2][3] Its discovery and successful clinical development represent a landmark in precision medicine for the treatment of metastatic melanoma.[2]

Discovery and Synthesis of Vemurafenib

Vemurafenib was identified through a structure-guided drug discovery approach aimed at developing specific inhibitors of the active conformation of the BRAF V600E kinase.[4] The synthesis of Vemurafenib involves a multi-step process. While specific, detailed, step-by-step protocols from its initial synthesis are proprietary, the general synthetic schemes have been published in various patents and scientific literature. A representative synthetic pathway is outlined below.

Synthetic Scheme Overview: The synthesis generally involves the coupling of a substituted pyrrolopyridine core with a difluorophenyl sulfonamide moiety. Key steps often include a Suzuki coupling to form a key carbon-carbon bond, followed by an amidation reaction to install the sulfonamide group.

Quantitative Biological Data

The biological activity of Vemurafenib has been extensively characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data for Vemurafenib's potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Vemurafenib

| Target | IC50 (nM) | Assay Type | Reference(s) |

| BRAF V600E | 13 - 31 | Cell-free kinase assay (AlphaScreen) | [3][4][5] |

| Wild-type BRAF | 100 - 160 | Cell-free kinase assay (AlphaScreen) | [5] |

| c-RAF (CRAF1) | 6.7 - 48 | Cell-free kinase assay | [5][6] |

| SRMS | 18 | Cell-free kinase assay | [5] |

| ACK1 | 19 | Cell-free kinase assay | [5] |

| FGR | 63 | Cell-free kinase assay | [5] |

| KHS1 | 51 | Cell-free kinase assay | [5] |

Table 2: Cellular Activity of Vemurafenib in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | GI50 / IC50 (µM) | Assay Type | Reference(s) |

| A375 | Melanoma | 0.0319 ± 0.007 | MTT Assay (72h) | [7] |

| WM793B | Melanoma | Not specified, potent | MTT Assay (72h) | [7] |

| RKO | Colorectal Cancer | 4.57 | MTT Assay | [8] |

| HT29 | Colorectal Cancer | Potent inhibition | Cellular Proliferation Assay | [8] |

| A375 (Resistant) | Melanoma | 7.167 ± 0.75 | MTT Assay (72h) | [7] |

| A375 (Parental) | Melanoma | 13.217 | Viability Assay | [9] |

| A375 (Resistant) | Melanoma | 39.378 | Viability Assay | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BRAF inhibitors like Vemurafenib.

In Vitro BRAF Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BRAF kinase.[10][11][12]

Materials:

-

Recombinant BRAF V600E enzyme (e.g., GST- or His-tagged)

-

LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)

-

LanthaScreen® Kinase Tracer

-

Test compound (e.g., Vemurafenib)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

-

384-well microplates (low-volume, white or black)

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired concentrations.

-

Reagent Preparation:

-

Prepare a 2X solution of BRAF V600E enzyme and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 2X solution of the Kinase Tracer in kinase buffer.

-

-

Assay Assembly:

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the 2X enzyme/antibody mixture to each well.

-

Add 5 µL of the 2X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phospho-ERK Western Blot Assay

This assay determines the effect of the inhibitor on the phosphorylation of ERK, a downstream substrate of MEK in the RAF signaling pathway, in whole cells.[14][15]

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

Test compound (e.g., Vemurafenib)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate BRAF V600E mutant cells in culture dishes and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total ERK):

-

Strip the membrane using a stripping buffer.

-

Wash the membrane and re-block.

-

Probe the membrane with the primary antibody against total ERK1/2, followed by the appropriate secondary antibody and detection as described above. This serves as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17]

Materials:

-

BRAF V600E mutant cancer cell line

-

Cell culture medium and supplements

-

Test compound (e.g., Vemurafenib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the GI50 or IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a TR-FRET based in vitro BRAF kinase inhibition assay.

Experimental Workflow: Cellular Phospho-ERK Western Blot Assay

Caption: Workflow for a Western blot-based cellular phospho-ERK inhibition assay.

References

- 1. hps.com.au [hps.com.au]

- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pnas.org [pnas.org]

- 5. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]

- 6. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]

- 7. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impaired NK cell recognition of vemurafenib-treated melanoma cells is overcome by simultaneous application of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Kinetics of Vemurafenib to BRAF V600E

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V600E mutation in the B-Raf proto-oncogene (BRAF) is a critical driver in a significant percentage of melanomas and other cancers. This mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival. Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase, and understanding its binding kinetics is paramount for the development of effective cancer therapeutics. This guide provides a comprehensive overview of the binding kinetics of Vemurafenib to BRAF V600E, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Binding and Inhibition Data

The interaction between Vemurafenib and the BRAF V600E kinase has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and binding characteristics.

| Parameter | Value | Assay Condition |

| IC | 31 nM | Enzymatic assay against BRAF V600E |

| IC | 13 - 31 nM | Potent inhibition of BRAF V600E |

| IC | 248.3 nM | A375 melanoma cells (harboring BRAF V600E)[1] |

Table 1: Inhibitory Potency of Vemurafenib against BRAF V600E.

| Parameter | Value | Method |

| Dissociation Constant (K | ~20 nM (est.) | Estimated from various biochemical and cellular assays |

| Association Rate (k | Not specified | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (k | Not specified | Surface Plasmon Resonance (SPR) |

Signaling Pathway and Inhibitor Action

The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway. Vemurafenib acts as an ATP-competitive inhibitor, binding to the kinase domain of BRAF V600E and preventing the phosphorylation of its downstream target, MEK.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics (kon and koff) and affinity (Kd) of a small molecule inhibitor to its protein target.

Workflow:

Detailed Methodology:

-

Protein Immobilization:

-

Recombinant human BRAF V600E protein is immobilized on a CM5 sensor chip via amine coupling.

-

The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

BRAF V600E, diluted in 10 mM sodium acetate (pH 4.5), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

-

-

Binding Analysis:

-

Experiments are performed at 25°C in a running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).

-

A serial dilution of Vemurafenib is injected over the immobilized BRAF V600E surface for a defined association time (e.g., 120 seconds).

-

This is followed by a dissociation phase where running buffer is flowed over the chip (e.g., for 300 seconds).

-

The sensor surface is regenerated between cycles with a pulse of a low pH buffer or a specific regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (k

on) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model. -

The equilibrium dissociation constant (K

d) is calculated as the ratio of koff/kon.

-

Kinase-Glo® Luminescent Kinase Assay for IC50 Determination

The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Workflow:

References

The Intricate Dance of RAF Dimerization: A Technical Guide to Understanding the Effects of Novel Inhibitors Like RAF mutant-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAF-MEK-ERK signaling cascade is a cornerstone of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The dimerization of RAF kinases (ARAF, BRAF, and CRAF) has emerged as a critical regulatory mechanism governing their catalytic activity and a key factor in both intrinsic and acquired resistance to targeted therapies. This technical guide delves into the core principles of RAF dimerization, the diverse ways in which small molecule inhibitors can modulate this process, and the experimental approaches required to characterize these interactions. We will use the sparsely documented inhibitor, RAF mutant-IN-1 , as a case study to highlight the type of data and methodologies essential for the preclinical evaluation of new RAF-targeting compounds.

The RAF/MEK/ERK Signaling Pathway: A Brief Overview

The RAF/MEK/ERK pathway is a highly conserved kinase cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression and prevention of apoptosis.[1] Growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface trigger the activation of the small GTPase RAS.[2][3] Activated, GTP-bound RAS then recruits RAF kinases to the cell membrane, initiating a series of phosphorylation events that lead to RAF activation.[2][3] Activated RAF, a MAP kinase kinase kinase (MAPKKK), phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK (a MAPK).[2][4] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, thereby modulating cellular processes such as proliferation, differentiation, and survival.[1][2]

The Critical Role of RAF Dimerization in Kinase Activation

For many years, RAF kinases were thought to function as monomers. It is now well-established that dimerization of the RAF kinase domains is a crucial step for their activation.[5][6][7] This process can involve the formation of homodimers (e.g., BRAF/BRAF, CRAF/CRAF) or heterodimers (e.g., BRAF/CRAF).[8][9]

Upon recruitment to the plasma membrane by activated RAS, RAF proteins are brought into close proximity, which facilitates their dimerization.[10][11] The dimerization process is complex and involves a side-to-side interaction of the kinase domains.[5][10] This dimeric arrangement is asymmetric, with one RAF protomer (the "activator") allosterically stimulating the catalytic activity of the other protomer (the "receiver").[12] This transactivation is essential for the efficient phosphorylation of MEK.[6][12]

Importantly, different RAF isoforms have distinct catalytic activities and dimerization preferences. For instance, BRAF has a higher intrinsic kinase activity than CRAF, and BRAF/CRAF heterodimers are considered the most potent signaling complexes.[9] The formation of RAF dimers is a highly regulated process that is not only essential for physiological signaling but also plays a significant role in the context of oncogenic mutations and the development of drug resistance.[7][13]

Pharmacological Intervention: How RAF Inhibitors Influence Dimerization

The discovery of activating BRAF mutations, particularly the V600E mutation, spurred the development of potent and selective RAF inhibitors.[14] However, the clinical application of these drugs revealed a complex interplay with RAF dimerization, leading to both therapeutic success and unexpected challenges. RAF inhibitors can be broadly categorized based on their impact on dimerization.

-

Type I and II Inhibitors (Dimer-Promoting): Many first- and second-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) are ATP-competitive and bind to the active conformation of the RAF kinase.[15] While these inhibitors effectively suppress signaling in BRAF-mutant cancer cells (which signal as monomers), they can paradoxically promote RAF dimerization in cells with wild-type BRAF and active RAS.[5][16] By binding to one protomer within a dimer, these inhibitors can allosterically transactivate the unbound partner, leading to increased MEK/ERK signaling.[5][16] This phenomenon, known as "paradoxical activation," is thought to underlie some of the toxicities associated with these drugs.

-

"Paradox-Breaker" Inhibitors (Dimer-Inhibiting): A newer class of RAF inhibitors has been designed to overcome the paradoxical activation issue. These "paradox-breakers" (e.g., PLX8394) bind to RAF in a way that disrupts the dimer interface, thereby preventing transactivation.[15] These agents can inhibit signaling in both BRAF-mutant and RAS-mutant contexts without causing paradoxical pathway activation.

This compound: A Glimpse into a Novel Inhibitor

This compound is a novel RAF kinase inhibitor identified from patent literature (WO2019107987A1).[1] Publicly available information on this compound is currently limited, but initial biochemical data provides insight into its inhibitory profile.

Quantitative Data

The inhibitory activity of this compound has been characterized against several RAF variants, as summarized in the table below.

| Target Kinase | IC50 (nM) |

| C-RAF Y340D/Y341D | 21 |

| B-RAF V600E | 30 |

| B-RAF (Wild-Type) | 392 |

| Table 1: In vitro inhibitory activity of this compound against different RAF kinase constructs.[1] |

The data indicates that this compound is a potent inhibitor of a constitutively active C-RAF mutant and the oncogenic B-RAF V600E mutant, while showing significantly less activity against wild-type B-RAF. This profile suggests a potential therapeutic window for targeting tumors driven by these specific RAF mutations. However, without further data, its effect on RAF dimerization remains unknown. To fully understand the therapeutic potential and possible liabilities of this compound, a detailed characterization of its impact on RAF dimer formation is essential.

Experimental Protocols for Assessing Inhibitor Effects on RAF Dimerization

A robust preclinical assessment of any new RAF inhibitor requires a suite of assays to determine its mechanism of action with respect to dimerization. Below are detailed methodologies for key experiments that would be employed to characterize a compound like this compound.

NanoBRET™ Target Engagement Intracellular RAF Dimer Assays

This technology allows for the quantitative measurement of compound binding to specific RAF protomers within dimeric complexes in living cells.[2]

Objective: To quantify the ability of an inhibitor to engage with specific RAF isoforms within homo- and heterodimeric complexes in an intracellular environment.

Methodology:

-

Cell Line Preparation: HEK293T cells are co-transfected with plasmids encoding for a specific RAF protomer fused to NanoLuc® luciferase (the energy donor) and another RAF protomer fused to HaloTag® protein (the energy acceptor). To promote dimerization, a constitutively active KRAS mutant (e.g., KRAS G12C) is also co-expressed.[2]

-

Labeling: The HaloTag®-expressing cells are treated with a cell-permeable HaloTag® NanoBRET® 618 ligand.

-

Compound Treatment: Cells are then treated with a dilution series of the test inhibitor (e.g., this compound) for a specified incubation period (e.g., 2 hours).

-

Lysis and Detection: A NanoBRET® Nano-Glo® substrate is added to the cells, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a luminometer.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET signal upon inhibitor treatment indicates displacement of the tracer and therefore target engagement. IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a classical technique used to study protein-protein interactions. It can be used to assess changes in endogenous or overexpressed RAF dimerization in response to inhibitor treatment.

Objective: To qualitatively or semi-quantitatively assess the effect of an inhibitor on the formation of RAF dimers in cells.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a specific RAS or RAF mutation) is cultured and treated with the test inhibitor or vehicle control for a defined period.

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one RAF isoform (e.g., anti-BRAF) that is conjugated to agarose or magnetic beads. This will pull down the target RAF protein and any interacting partners.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other potential dimerization partner (e.g., anti-CRAF) and the immunoprecipitated protein (as a loading control).

-

Analysis: An increase or decrease in the amount of the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates that the inhibitor promotes or disrupts RAF dimerization, respectively.

In Vitro Kinase Assays for Dimer-Dependent Activity

Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound. These can be adapted to assess activity against pre-formed dimers.

Objective: To measure the IC50 of an inhibitor against the catalytic activity of specific RAF monomers and dimers.

Methodology:

-

Protein Source: Recombinant RAF kinase domains (e.g., BRAF V600E, wild-type BRAF, wild-type CRAF) are expressed and purified. Dimeric complexes can be encouraged through high protein concentrations or by using specific constructs.

-

Assay Reaction: The kinase reaction is set up in a multi-well plate containing the RAF enzyme, a dilution series of the test inhibitor, a kinase substrate (e.g., inactive MEK1), and ATP. Time-resolved fluorescence resonance energy transfer (TR-FRET) is a common detection method.

-

Detection (TR-FRET Example): The reaction includes a biotinylated substrate and an antibody that recognizes the phosphorylated substrate labeled with a fluorescent europium cryptate. After the kinase reaction, a streptavidin-conjugated acceptor fluorophore is added.

-

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. The signal is measured at specific wavelengths.

-

Data Analysis: The TR-FRET signal is proportional to kinase activity. IC50 values are calculated by plotting the signal against the inhibitor concentration.

Conclusion

The dimerization of RAF kinases is a fundamental mechanism that regulates their activity and plays a pivotal role in the response to targeted therapies. A comprehensive understanding of how novel inhibitors, such as this compound, interact with and modulate RAF dimers is critical for predicting their clinical efficacy and potential side effects. The multi-faceted experimental approach outlined in this guide, combining intracellular target engagement assays, biochemical characterization, and classical protein interaction studies, provides a robust framework for the preclinical evaluation of the next generation of RAF inhibitors. As the field moves towards developing more nuanced therapeutic strategies for RAS- and RAF-driven cancers, a deep appreciation for the complexities of RAF dimerization will be indispensable for success.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NanoBRET® TE Intracellular RAF Dimer Assays Technical Manual [promega.com]

- 3. A Raf-1 Mutant That Dissociates MEK/Extracellular Signal-Regulated Kinase Activation from Malignant Transformation and Differentiation but Not Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. RAF Family Inhibitor Has Preliminary Activity in Multiple Types of Tumors - Personalized Medicine in Oncology [personalizedmedonc.com]

A Technical Guide to the Cellular Uptake and Stability of Novel RAF Mutant Inhibitors: A Case Study with RAF mutant-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Raf family of serine/threonine kinases, particularly BRAF and CRAF (also known as RAF-1), are critical components of the RAS-RAF-MEK-ERK signaling pathway. This cascade plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Somatic mutations in the genes encoding these kinases, such as the prevalent BRAF V600E mutation, lead to constitutive activation of the pathway, driving the development and progression of numerous human cancers, including melanoma and colorectal cancer.[3] Consequently, the development of inhibitors targeting these mutant RAF proteins is a key focus in oncology drug discovery.

This technical guide provides a comprehensive overview of the essential experimental procedures for characterizing a novel, hypothetical RAF mutant inhibitor, herein referred to as RAF mutant-IN-1 . The focus will be on two critical preclinical assessment parameters: cellular uptake and stability. Understanding these properties is paramount for predicting the in vivo efficacy and pharmacokinetic profile of a potential drug candidate. This document will present hypothetical quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a practical resource for researchers in the field.

Cellular Uptake of this compound

The ability of an inhibitor to penetrate the cell membrane and reach its intracellular target is a fundamental determinant of its therapeutic activity. Cellular uptake studies are therefore essential to quantify the extent and rate of accumulation of the compound within cancer cells harboring the target RAF mutation.

Quantitative Data for Cellular Uptake

The following table summarizes hypothetical cellular uptake data for this compound in a human melanoma cell line expressing the BRAF V600E mutation.

| Parameter | Value |

| Cell Line | A375 (Human Melanoma, BRAF V600E) |

| Compound Concentration | 1 µM |

| Incubation Time | 2 hours |

| Intracellular Concentration | 15 µM |

| Uptake Ratio (Intracellular/Extracellular) | 15 |

Experimental Protocol: Cellular Uptake Assay using LC-MS/MS

This protocol outlines a common method for quantifying the intracellular concentration of a small molecule inhibitor.

1. Cell Culture and Seeding:

- Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a 1 µM working solution of this compound in complete culture medium.

- Aspirate the old medium from the cells and add 2 mL of the compound-containing medium to each well.

- Incubate the plate for the desired time points (e.g., 0.5, 1, 2, 4, and 8 hours).

3. Cell Lysis and Sample Preparation:

- At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

- Add 200 µL of ice-cold lysis buffer (e.g., methanol with an internal standard) to each well.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

- Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Develop a specific method for detecting and quantifying this compound and the internal standard.

- Generate a standard curve using known concentrations of the compound to determine the concentration in the cell lysates.

5. Data Analysis:

- Calculate the intracellular concentration of this compound.

- Determine the cell volume to express the concentration in molarity.

- The uptake ratio is calculated by dividing the intracellular concentration by the extracellular concentration.

Stability of this compound

The stability of a drug candidate in various biological matrices is a critical factor influencing its bioavailability and half-life. Key stability assays include metabolic stability in liver microsomes and stability in plasma.

Quantitative Data for Metabolic and Plasma Stability

The following tables present hypothetical stability data for this compound.

Table 1: Metabolic Stability in Human Liver Microsomes

| Parameter | Value |

| Microsomal Protein Concentration | 0.5 mg/mL |

| Compound Concentration | 1 µM |

| Incubation Time | 60 minutes |

| % Remaining at 60 min | 85% |

| In vitro Half-life (t½) | > 60 minutes |

Table 2: Stability in Human Plasma

| Parameter | Value |

| Plasma Source | Pooled Human Plasma |

| Compound Concentration | 10 µM |

| Incubation Time | 4 hours |

| % Remaining at 4 hours | 95% |

Experimental Protocols

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).

- Add this compound to the mixture at a final concentration of 1 µM.

- Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Reaction:

- Initiate the metabolic reaction by adding a NADPH-regenerating system.

- Incubate the reaction at 37°C.

3. Sample Collection:

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

- Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

- Centrifuge the samples to precipitate the proteins.

- Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

5. Data Analysis:

- Plot the natural logarithm of the percentage of remaining compound against time.

- Calculate the in vitro half-life (t½) from the slope of the linear regression.

1. Incubation:

- Spike this compound into pooled human plasma to a final concentration of 10 µM.

- Incubate the plasma sample at 37°C.

2. Sample Collection and Processing:

- Collect aliquots at different time points (e.g., 0, 1, 2, and 4 hours).

- Precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile with an internal standard.

- Vortex and centrifuge the samples.

3. Analysis:

- Analyze the supernatant using LC-MS/MS to determine the concentration of this compound.

4. Data Analysis:

- Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the experimental process is crucial for understanding the mechanism of action and the characterization workflow of a novel inhibitor.

RAS-RAF-MEK-ERK Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is often constitutively activated in cancers with RAF mutations. RAF inhibitors, such as the hypothetical this compound, aim to block this aberrant signaling.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.

General Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel kinase inhibitor, from initial biochemical assays to cellular and stability assessments.

Caption: A streamlined workflow for the preclinical characterization of a novel RAF inhibitor.

Conclusion

The characterization of cellular uptake and stability is a cornerstone of preclinical drug development for targeted therapies like RAF mutant inhibitors. The hypothetical data and detailed protocols provided for "this compound" serve as a practical template for researchers. By systematically evaluating these parameters, scientists can gain crucial insights into the pharmacokinetic and pharmacodynamic properties of novel compounds, ultimately guiding the selection of promising candidates for further development and in vivo testing. The visualized signaling pathway and experimental workflow further aid in conceptualizing the broader context of this research.

References

The Evolving Landscape of RAF Inhibition: A Technical Guide to Pan-RAF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The RAF serine/threonine kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF and RAS genes, is a hallmark of many human cancers. While first-generation RAF inhibitors targeting the BRAF V600E mutant have shown significant clinical success, their efficacy is often limited by paradoxical activation of the pathway in RAS-mutant tumors and the emergence of resistance. This has spurred the development of a new class of drugs: pan-RAF inhibitors, designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF) and overcome the limitations of their predecessors.

This technical guide provides an in-depth overview of pan-RAF inhibitors, with a focus on their mechanism of action, biochemical and cellular activity, and the experimental protocols used for their characterization. We will use the well-characterized pan-RAF inhibitor Belvarafenib (HM95573) as a primary example to illustrate these concepts. Additionally, we will include available data for RAF mutant-IN-1 , a more recently described inhibitor, to provide a comparative perspective.

Mechanism of Action: Beyond the Monomer

Unlike first-generation inhibitors that primarily target monomeric BRAF V600E, pan-RAF inhibitors are designed to bind to and inhibit both monomeric and dimeric forms of RAF kinases. This is crucial because in the context of wild-type RAF or in cells with RAS mutations, first-generation inhibitors can paradoxically promote RAF dimerization and subsequent activation of the downstream MEK-ERK pathway. Pan-RAF inhibitors, by targeting all RAF isoforms, can prevent this transactivation and maintain suppression of the signaling cascade. Many of these newer inhibitors are classified as Type II inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase, which can also contribute to preventing the active dimer conformation.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of Belvarafenib and this compound, providing a quantitative basis for their comparison as pan-RAF inhibitors.

Table 1: Biochemical Activity of Pan-RAF Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

| Belvarafenib (HM95573) | B-RAF (wild-type) | 41[1][2] | Cell-free kinase assay |

| B-RAF (V600E) | 7[1][2][3][4][5] | Cell-free kinase assay | |

| C-RAF | 2[1][2] | Cell-free kinase assay | |

| C-RAF (Y340D/Y341D) | 2[6] | Cell-free kinase assay | |

| CSF1R (FMS) | 44[1][2] | Cell-free kinase assay | |

| DDR1 | 77[1][2] | Cell-free kinase assay | |

| DDR2 | 182[1][2] | Cell-free kinase assay | |

| This compound | B-RAF (wild-type) | 392 | Cell-free kinase assay |

| B-RAF (V600E) | 30 | Cell-free kinase assay | |

| C-RAF (Y340D/Y341D) | 21 | Cell-free kinase assay |

Table 2: Cellular Activity of Belvarafenib (HM95573)

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| A375 | Melanoma | B-RAF V600E | 57[1][2][7] |

| SK-MEL-28 | Melanoma | B-RAF V600E | 69[1][2][7] |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53[1][2] |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24[1][2] |

| COLO 205 | Colon Cancer | B-RAF V600E | 116[7] |

| HCT116 | Colon Cancer | KRAS G13D | 65[7] |

| B-CPAP | Thyroid Cancer | B-RAF V600E | 43[7] |

| CAL-62 | Thyroid Cancer | KRAS G12R | 479[7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in RAF signaling and inhibitor characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery and development. The following sections provide methodologies for key experiments used in the characterization of pan-RAF inhibitors like Belvarafenib.

In Vitro RAF Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified RAF kinase isoforms.

Materials:

-

Recombinant human RAF kinases (B-RAF, B-RAF V600E, C-RAF)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ATP

-

MEK1 (kinase-dead) as a substrate

-

Test compound (e.g., Belvarafenib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the RAF kinase and MEK1 substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a luminometer-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the pan-RAF inhibitor on the growth and viability of cancer cell lines with different genetic backgrounds.

Materials:

-

Cancer cell lines (e.g., A375, SK-MEL-2, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., Belvarafenib) dissolved in DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound or DMSO (vehicle control).

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis for MAPK Pathway Inhibition

Objective: To determine the effect of the pan-RAF inhibitor on the phosphorylation status of downstream effectors MEK and ERK.

Materials:

-

Cancer cell lines

-

Test compound (e.g., Belvarafenib)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK, anti-total MEK, anti-phospho-ERK, anti-total ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Pan-RAF inhibitors represent a significant advancement in the targeted therapy of cancers driven by the RAS-RAF-MEK-ERK pathway. By effectively inhibiting all RAF isoforms and preventing paradoxical pathway activation, these agents hold the promise of broader efficacy and the potential to overcome resistance to earlier-generation inhibitors. A thorough understanding of their biochemical and cellular activity, underpinned by robust experimental characterization as outlined in this guide, is paramount for their continued development and successful clinical application. The data and protocols presented herein for Belvarafenib, alongside the emerging information on compounds like this compound, provide a valuable resource for researchers dedicated to advancing this critical area of oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Belvarafenib | Raf | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US20230233567A1 - Belvarafenib for use in cancer treatment - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Mutant RAF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay for mutant RAF kinases, with a specific focus on the prevalent B-RAF V600E mutation. This assay is a fundamental tool for screening and characterizing potential kinase inhibitors.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3][] Mutations in the RAF kinase family, particularly B-RAF, are frequently observed in various human cancers, with the V600E mutation being the most common, occurring in over 50% of melanomas.[5][6][7] This constitutively active mutant drives aberrant signaling and tumor growth, making it a prime target for therapeutic intervention. In vitro kinase assays are essential for the initial identification and characterization of small molecule inhibitors that can specifically target these mutant kinases.

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a three-tiered kinase pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS GTPases recruit RAF kinases to the cell membrane for activation.[1][] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell growth and survival.[3][8]

Caption: The RAS-RAF-MEK-ERK Signaling Pathway.

In Vitro Kinase Assay Protocol: B-RAF V600E

This protocol describes a luminescent-based kinase assay to measure the activity of recombinant B-RAF V600E and to determine the potency of inhibitory compounds. The assay quantifies ATP consumption, which is directly proportional to kinase activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human B-RAF V600E | BPS Bioscience | 40533 |

| Recombinant Human MEK1 (inactive) | BPS Bioscience | 40236 |

| Kinase-Glo® Max Luminescent Kinase Assay | Promega | V6071 |

| ATP, 10 mM | Sigma-Aldrich | A7699 |

| Kinase Buffer | BPS Bioscience | 79334 |

| Dithiothreitol (DTT), 1 M | Sigma-Aldrich | D9779 |

| Test Inhibitor (e.g., RAF mutant-IN-1) | --- | --- |

| White, opaque 96-well plates | Corning | 3917 |

| Microplate reader capable of luminescence detection | --- | --- |

Experimental Workflow

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RAF Mutant-IN-1 in Cancer Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a representative RAF mutant-selective inhibitor, hereafter referred to as RAF mutant-IN-1 , in cancer cell culture experiments. The data and protocols are based on established findings for well-characterized inhibitors targeting the BRAF V600E mutation, such as Vemurafenib and Dabrafenib, and serve as a practical resource for investigating the cellular effects of selective RAF inhibition.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3][4] Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a variety of cancers, most notably melanoma.[2][4] The most common of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF kinase and downstream signaling.[4][5] this compound is a potent and selective inhibitor of mutated BRAF, designed to specifically target cancer cells harboring these activating mutations while sparing cells with wild-type BRAF.[5][6][7] This selectivity provides a therapeutic window for inhibiting tumor growth.[6][7]

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively binds to the active conformation of mutant BRAF kinases, such as BRAF V600E.[7][8] This binding event blocks the kinase activity of the mutated BRAF protein, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[7][8] The inhibition of MEK activation leads to a subsequent reduction in the phosphorylation and activity of ERK1 and ERK2.[8] The ultimate consequence of this signaling blockade is the inhibition of cell proliferation, induction of cell cycle arrest at the G1 phase, and the triggering of apoptosis in cancer cells dependent on the mutated BRAF pathway for their survival.[8][9]

Quantitative Data Summary

The following tables summarize the inhibitory activity of representative RAF mutant-selective inhibitors in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective experimental concentrations.

Table 1: IC50 Values for Cell Viability Inhibition by Representative RAF Mutant-Selective Inhibitors

| Cell Line | Cancer Type | BRAF Mutation Status | Representative Inhibitor | IC50 (nM) | Reference |

| A375 | Melanoma | V600E | Vemurafenib | 10 - 173 | [10] |

| A375 | Melanoma | V600E | Dabrafenib | < 100 | [11] |

| SK-MEL-28 | Melanoma | V600E | Dabrafenib | < 200 | [12] |

| WM-115 | Melanoma | V600D | Dabrafenib | < 30 | [12] |

| YUMAC | Melanoma | V600K | Dabrafenib | < 30 | [12] |

| Colo-205 | Colorectal Cancer | V600E | Dabrafenib | < 200 | [12] |

| RKO | Colorectal Cancer | V600E | Vemurafenib | 4570 | [13] |

| HCT116 | Colorectal Cancer | WT | Vemurafenib | > 10,000 | [13] |

Table 2: Inhibition of ERK Phosphorylation by Representative RAF Mutant-Selective Inhibitors

| Cell Line | BRAF Mutation Status | Representative Inhibitor | Treatment | Effect on p-ERK | Reference |

| A375P | V600E | Dabrafenib | 8 nM | >90% inhibition | [12] |

| SK-MEL-28 | V600E | Vemurafenib | 0.5 - 50 µM (24 hrs) | Dose-dependent inhibition | [14] |

| HCT-116 | WT | Vemurafenib | Various concentrations | Paradoxical activation | [13] |

| A375 | V600E | Vemurafenib | 10 nM | Significant reduction | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies with this compound.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375 for BRAF V600E, HCT116 for BRAF WT)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.[16]

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol is used to assess the inhibitory effect of this compound on the RAF-MEK-ERK signaling pathway by measuring the levels of phosphorylated ERK.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).[14][17]

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

Visualizations

Signaling Pathway Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biomarker.onclive.com [biomarker.onclive.com]